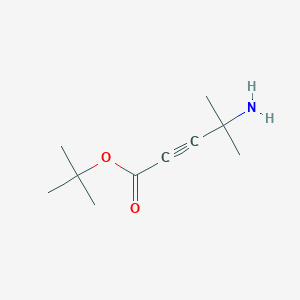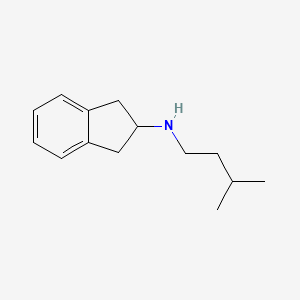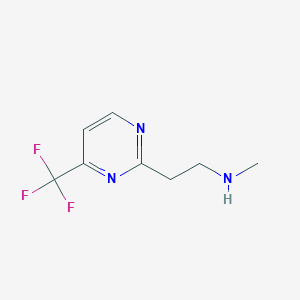
Fmoc-D-3,4-Dimethylphe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-3,4-Dimethylphe: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-3,4-Dimethylphe typically involves the protection of the amine group of D-3,4-dimethylphenylalanine with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents to accommodate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-3,4-Dimethylphe can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base such as piperidine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Removal of the Fmoc group to yield the free amine.
Substitution: Introduction of new substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Fmoc-D-3,4-Dimethylphe is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group protects the amine group during synthesis, allowing for selective reactions .
Biology and Medicine: In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides and proteins to investigate their roles in various biological processes .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-D-3,4-Dimethylphe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. When the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Fmoc-D-3,4-Dimethoxyphenylalanine: Similar structure but with methoxy groups instead of methyl groups.
Fmoc-D-2-thienylalanine: Contains a thienyl group instead of a phenyl group.
Fmoc-D-β-homoleucine: A different amino acid with an Fmoc protecting group.
Uniqueness: Fmoc-D-3,4-Dimethylphe is unique due to the presence of two methyl groups on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. The methyl groups can provide steric hindrance and electronic effects that can be leveraged in designing peptides with specific properties .
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
QMHIEEWTOGXGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


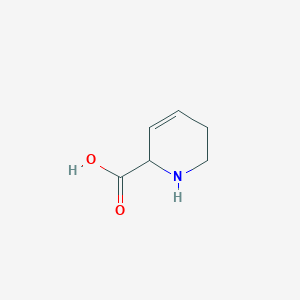
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
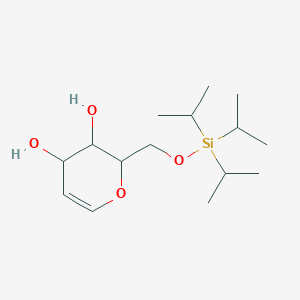
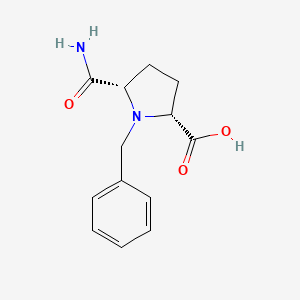

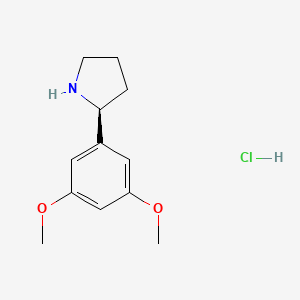
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
